molecular formula C11H15ClN2OS B2802924 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411183-69-0

2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B2802924
CAS RN: 2411183-69-0
M. Wt: 258.76
InChI Key: PHLRVGUZVXOIEV-OMNKOJBGSA-N
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Description

2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the nervous system. By inhibiting these enzymes, 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one are mainly related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, this compound may also have other effects on the nervous system and other physiological systems, which require further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one in lab experiments include its potential as a candidate for the development of drugs for the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its effects on other physiological systems.

Future Directions

There are several future directions for the study of 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one. One direction is to investigate its potential as a candidate for the development of drugs for the treatment of neurodegenerative diseases. Another direction is to study its effects on other physiological systems and its potential toxicity. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective methods for the production of this compound.

Synthesis Methods

The synthesis of 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with (R)-2-aminopyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one has been studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has been shown to have strong inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes 2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-7(12)11(15)14-5-3-4-10(14)9-6-16-8(2)13-9/h6-7,10H,3-5H2,1-2H3/t7?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLRVGUZVXOIEV-OMNKOJBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@H]2CCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one

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